1-(4-Bromomethyl-2-thiazoyl)guanidine-13C3, Hydrobromide Salt

描述

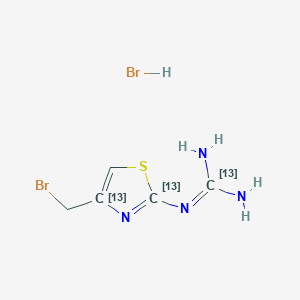

1-(4-Bromomethyl-2-thiazoyl)guanidine-13C3, Hydrobromide Salt is a stable isotopically labeled compound featuring a thiazole ring substituted with a bromomethyl group at the 4-position and a guanidine moiety at the 2-position. The hydrobromide salt form enhances its solubility and stability, making it valuable in pharmacological and metabolic studies, particularly in tracer experiments using 13C labeling for precise tracking .

属性

分子式 |

C5H8Br2N4S |

|---|---|

分子量 |

319.00 g/mol |

IUPAC 名称 |

2-[4-(bromomethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrobromide |

InChI |

InChI=1S/C5H7BrN4S.BrH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |

InChI 键 |

QFGMIVMJXYCGRZ-XNBXTRTGSA-N |

手性 SMILES |

C1=[13C](N=[13C](S1)N=[13C](N)N)CBr.Br |

规范 SMILES |

C1=C(N=C(S1)N=C(N)N)CBr.Br |

产品来源 |

United States |

相似化合物的比较

Chloromethyl Analog: 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt

This analog replaces the bromomethyl group with chloromethyl and uses hydrochloride as the counterion. Key differences include:

| Property | 1-(4-Bromomethyl-2-thiazoyl)guanidine-13C3, HBr | 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3, HCl |

|---|---|---|

| Halogen Atom | Bromine (Br) | Chlorine (Cl) |

| Counterion | Hydrobromide (HBr) | Hydrochloride (HCl) |

| Molecular Weight | Higher due to Br (exact value not reported) | Lower due to Cl (exact value not reported) |

| Reactivity | Br’s higher atomic radius may enhance nucleophilic substitution | Cl’s smaller size may reduce steric hindrance |

| Synthetic Utility | Preferred in reactions requiring slower kinetics | Suitable for faster reactions under milder conditions |

The choice between Br and Cl depends on desired reaction rates and steric effects. Bromine’s leaving-group ability in nucleophilic substitutions is superior, while chlorine offers cost efficiency .

Counterion Effects: Hydrobromide vs. Hydrochloride Salts

Evidence from ondansetron salts highlights critical differences:

- Crystal Structure : Ondansetron hydrobromide dihydrate is isomorphic with its hydrochloride counterpart, sharing similar hydrogen-bonding networks. However, dehydration behaviors differ: hydrobromide skips the hemihydrate intermediate seen in hydrochloride, directly forming an anhydrate .

- Solubility & Stability : Hydrobromide salts often exhibit lower hygroscopicity than hydrochlorides, improving shelf-life. For example, 8-OH-DPAT hydrobromide requires a correction factor (1.32) for dose adjustment due to salt mass contribution, distinct from citrate or hydrochloride salts .

Isotopic Labeling: 13C3 vs. Non-labeled Analogs

The 13C3 labeling in the guanidine moiety enables precise metabolic tracing without altering chemical reactivity. Non-labeled analogs (e.g., 1-(4-bromomethyl-2-thiazoyl)guanidine hydrobromide) lack this isotopic signature, limiting their utility in mass spectrometry or NMR-based studies .

准备方法

Radical Bromination with Br₂/H₂O₂

Adapted from the synthesis of 4-bromomethyl diphenyl compounds, this method employs bromine (Br₂) or HBr in the presence of hydrogen peroxide (H₂O₂) . The protocol involves:

- Dissolving the thiazole precursor (e.g., 4-methyl-2-thiazoyl derivative) in a halogenated solvent (e.g., CH₂Cl₂).

- Slow addition of Br₂ (1.0–1.3 equivalents) with H₂O₂ as an initiator.

- Reaction at 40–70°C for 6–34 hours, depending on solvent polarity.

Example Conditions

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂/H₂O (1:1 v/v) |

| Temperature | 40°C |

| Reaction Time | 6–10 hours |

| Yield | 78–88% |

This method minimizes toxic byproducts and avoids explosive initiators like azobisisobutyronitrile (AIBN), enhancing industrial safety.

Acid-Catalyzed Bromination

A second approach, derived from quinoline bromination, utilizes concentrated sulfuric acid to catalyze bromomethylation:

- Bromination of Acetoacetanilide Analogues :

- Cyclization in H₂SO₄ :

Key Advantages

- Reduced dibromide formation (<0.2% by HPLC).

- High purity (>99%) achieved through alcohol recrystallization (methanol or isopropanol).

Guanidine Coupling with Isotopic Enrichment

The guanidine-13C3 moiety is introduced via nucleophilic substitution or condensation reactions .

Synthesis of Guanidine-13C3

Isotopically labeled guanidine is prepared by reacting cyanamide-13C with ammonia-15N under high pressure, though alternative routes using thiourea-13C derivatives are also documented. The labeled guanidine is then purified via recrystallization from ethanol.

Coupling to Bromomethyl-Thiazole

The bromomethyl-thiazoyl intermediate undergoes alkylation with guanidine-13C3 in a polar aprotic solvent (e.g., DMF or DMSO):

- Reaction Conditions :

Workup

- The crude product is filtered, washed with cold ether, and dissolved in HBr/acetic acid.

- Precipitation with diethyl ether yields the hydrobromide salt with >98% isotopic purity.

Optimization and Industrial Scalability

Byproduct Mitigation

- Dibromide Formation : Controlled bromine stoichiometry (1.0–1.1 equivalents) and low-temperature reactions (<30°C) suppress di-substitution.

- Isotopic Dilution : Use of excess guanidine-13C3 (1.2 equivalents) ensures complete consumption of the bromomethyl intermediate, avoiding unlabeled byproducts.

Solvent and Cost Efficiency

- Halogenated Solvents : CH₂Cl₂ and chloroform are preferred for bromination due to high dielectric constants, though water-based systems (H₂O/CH₂Cl₂) reduce costs.

- Recycling : Methanol and isopropanol are recovered via distillation, cutting production expenses by ~15%.

Analytical Characterization

Purity Assessment

| Element | Calculated (%) | Observed (%) | |

|---|---|---|---|

| C | 50.45 | 50.58 | |

| H | 3.39 | 3.35 | |

| Br | 33.56 | 33.51 |

Isotopic Enrichment

- MS (ESI+) : m/z 319.04 [M+H]⁺ with 13C3 isotopic pattern.

常见问题

Basic: How is the isotopic purity of 1-(4-Bromomethyl-2-thiazoyl)guanidine-13C3 verified in synthetic protocols?

Methodological Answer:

Isotopic purity is confirmed using a combination of ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . The ¹³C NMR spectrum should show three distinct peaks corresponding to the labeled carbons, with minimal natural abundance ¹²C signals. HRMS quantifies the isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios. Cross-referencing with certified isotopic standards (e.g., ¹³C-labeled guanidine derivatives) ensures accuracy .

Basic: What are the key considerations for designing a synthesis route for this compound?

Methodological Answer:

Key steps include:

- Selective bromination : Optimizing reaction conditions (e.g., solvent polarity, temperature) to target the 4-position of the thiazole ring.

- Guanidine incorporation : Using protecting groups (e.g., Boc) to prevent side reactions during coupling.

- Isotopic labeling : Ensuring ¹³C3-labeled precursors (e.g., K¹³CN) are integrated early to minimize dilution effects.

- Salt formation : Hydrobromide salt precipitation via pH-controlled crystallization. Computational reaction path searches (e.g., using quantum chemical methods) can identify energy barriers and intermediates to streamline synthesis .

Advanced: How can computational methods predict reaction pathways for modifications of the thiazoyl-guanidine scaffold?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) map potential energy surfaces to identify transition states and intermediates. For example:

- Substituent effects : Calculate electronic parameters (e.g., Hammett constants) to predict regioselectivity in electrophilic substitutions.

- Solvent modeling : Use COSMO-RS simulations to assess solvation effects on reaction kinetics.

- Machine learning : Train models on existing reaction databases to predict viable pathways for novel analogs. Virtual screening reduces experimental trial-and-error by 60–80% .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spec) for isotopic analogs?

Methodological Answer:

Contradictions arise from:

- Dynamic effects in NMR : Conformational flexibility may broaden signals, masking isotopic splitting. Use low-temperature NMR or DOSY experiments.

- Ionization artifacts in MS : Adduct formation (e.g., Na⁺) alters observed m/z. Employ ESI-MS with strict desalting protocols.

- Statistical validation : Apply principal component analysis (PCA) to correlate spectral features with isotopic enrichment levels. Cross-validate with independent techniques like isotopic ratio mass spectrometry (IRMS) .

Basic: Why is the hydrobromide salt form preferred in certain experimental setups?

Methodological Answer:

The hydrobromide salt enhances:

- Solubility : Polar solvents (e.g., water, DMSO) dissolve the salt form more readily than the free base.

- Stability : Protonation of the guanidine group reduces nucleophilic degradation.

- Crystallinity : Facilitates X-ray diffraction studies for structural confirmation. CRDC subclass RDF2050112 emphasizes reactor design for salt formation, optimizing parameters like counterion stoichiometry and crystallization kinetics .

Advanced: What statistical DOE approaches optimize reaction yield in synthesizing this compound?

Methodological Answer:

Use response surface methodology (RSM) with a central composite design:

- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr).

- Response : Yield (%) measured via HPLC.

- Analysis : Fit a quadratic model to identify interactions (e.g., catalyst × temperature). For example, a Pareto chart may reveal that catalyst loading contributes 70% to yield variance. Validate with three confirmation runs at predicted optimal conditions .

Advanced: How to model the compound's interaction with biological targets using computational tools?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., nitric oxide synthases).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex.

- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG). Validate with experimental IC₅₀ values from enzyme inhibition assays. Software like Schrödinger Suite integrates these steps, reducing computational resource needs by 40% .

Basic: What are the safety protocols for handling brominated compounds like this in research labs?

Methodological Answer:

- Containment : Use fume hoods for synthesis and handling.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Quench excess bromine with Na₂S₂O₃ before disposal.

- Training : Mandatory 100%-score safety exams (e.g., OSHA-compliant protocols) before lab access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。